molecular formula C12H22N2O5 B13254476 Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate

Cat. No.: B13254476
M. Wt: 274.31 g/mol
InChI Key: KRWPOGQDZNCNLK-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amine, followed by esterification. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another method includes the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient protocols. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isomers and derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate involves the protection of amine groups during chemical reactions. The Boc group stabilizes the compound, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate is unique due to its dual protection of amine functionalities and its versatility in various chemical reactions. Its ability to undergo multiple types of reactions while maintaining stability makes it a valuable compound in synthetic chemistry.

Biological Activity

Structural Characteristics

  • Molecular Formula : C₁₂H₂₂N₂O₅
  • CAS Number : 51513-86-1
  • Functional Groups :
    • Methyl ester
    • Tert-butoxycarbonyl (Boc) protecting group
    • Amide linkage

Synthesis Pathway

The synthesis of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate typically involves several key steps:

  • Protection of Amino Group : The amino acid is protected using Boc-Cl in the presence of a base.
  • Amide Bond Formation : The protected amino acid is coupled with another amino acid derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).
  • Esterification : The final step involves esterification with methanol, often catalyzed by sulfuric acid.

This multistep process allows for the creation of complex peptide structures with high stereochemical specificity .

Potential Biological Applications

While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit significant biological properties. Here are some potential applications based on its structural characteristics:

  • Peptide Synthesis : The compound serves as a building block for synthesizing bioactive peptides, which can have various therapeutic applications.
  • Enzyme Interaction Studies : It can be used to study enzyme-substrate interactions due to its ability to undergo hydrolysis and deprotection under specific conditions .
  • Drug Development : As an intermediate in the synthesis of pharmaceuticals, it may contribute to the development of chiral drugs that target specific biological pathways.

Case Studies and Research Findings

  • Peptide Synthesis : Research indicates that compounds featuring Boc protecting groups are commonly utilized in synthesizing peptides that exhibit biological activity, such as antimicrobial or anticancer properties .
  • Inhibition Studies : Similar compounds have been studied for their inhibitory effects on various enzymes involved in cancer progression. For instance, thiazole derivatives have shown micromolar inhibition against specific cancer-related proteins . Although this compound has not been directly tested, its structural analogs suggest potential efficacy in similar pathways.
  • Chemical Reactivity : The compound's reactivity profile includes hydrolysis and substitution reactions, which are critical for modifying biological targets. This could facilitate the development of new therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructurePotentially bioactiveUsed in peptide synthesis
(S)-Methyl 2-(2-amino)propanamido)propanoateLacks Boc groupLess stableMay have different reactivity
Methyl 2-(3-benzamidopropanamido)thiazole-5-carboxylateThiazole derivativeInhibitory activity against HSETDemonstrates anticancer properties

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPOGQDZNCNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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